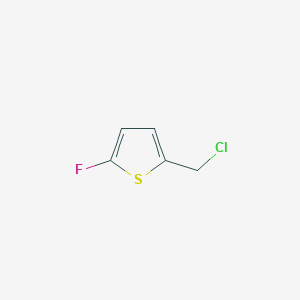

2-(Chloromethyl)-5-fluorothiophene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(chloromethyl)-5-fluorothiophene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClFS/c6-3-4-1-2-5(7)8-4/h1-2H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFYFPZNAAYKGQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)F)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClFS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of 2-(Chloromethyl)-5-fluorothiophene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(Chloromethyl)-5-fluorothiophene, a key intermediate in various synthetic applications. The information is presented to facilitate its use in research, particularly in the fields of medicinal chemistry and materials science.

Molecular and Physical Properties

This compound is a substituted thiophene characterized by the presence of a chloromethyl group at the 2-position and a fluorine atom at the 5-position.[1] These substitutions confer distinct electronic and steric properties that influence its reactivity and potential applications.[1]

Table 1: Core Physicochemical Data for this compound

| Property | Value | Source(s) |

| Molecular Formula | C₅H₄ClFS | [1] |

| Molecular Weight | 150.60 g/mol | [1] |

| Boiling Point | 122–127°C at 16 Torr | [1] |

| Density | 1.50 g/cm³ | [1] |

| Melting Point | Not available in cited literature | |

| Solubility | Slightly soluble in water; readily soluble in chloroform and methanol | [1] |

| Refractive Index | 1.6040–1.6080 | [1] |

Table 2: Molecular Descriptors

| Descriptor | Value | Source(s) |

| SMILES | FC1=CC=C(CCl)S1 | [1] |

| InChI | InChI=1S/C5H4ClFS/c6-3-4-1-2-5(7)8-4/h1-2H,3H2 | [1] |

| Topological Polar Surface Area (TPSA) | 0 Ų | [1] |

| Number of Rotatable Bonds | 1 | [1] |

| Hydrogen Bond Donors | 0 | [1] |

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of this compound are not explicitly available in the reviewed literature. However, standard methodologies for organic compounds can be applied.

1. Melting Point Determination (General Procedure): The melting point of a solid organic compound is a key indicator of its purity.[2][3][4] A common method involves using a melting point apparatus.[2][4]

-

Sample Preparation: A small amount of the finely powdered solid is packed into a capillary tube, which is sealed at one end.[3][5]

-

Apparatus Setup: The capillary tube is placed in a heating block or an oil bath (like in a Thiele tube setup).[2][3]

-

Heating and Observation: The sample is heated slowly and uniformly.[3] The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it completely melts are recorded as the melting point range.[2][5] For pure compounds, this range is typically narrow (0.5-1.0°C).[6]

2. Boiling Point Determination (General Procedure): The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.[7][8]

-

Distillation Method: A simple distillation apparatus can be used.[9][10] The liquid is heated in a distillation flask, and the temperature of the vapor that distills is measured with a thermometer placed at the vapor outlet.[9] The temperature at which the bulk of the liquid distills is recorded as the boiling point.[9]

-

Capillary Method (Siwoloboff's Method): A small amount of the liquid is placed in a test tube, and a capillary tube, sealed at one end, is inverted into the liquid. The setup is heated, and when a steady stream of bubbles emerges from the capillary, the heating is stopped. The temperature at which the liquid begins to enter the capillary tube upon cooling is the boiling point.[8]

3. Density Measurement (General Procedure): Density is the mass per unit volume of a substance.[11]

-

Pycnometer Method: A pycnometer, a flask with a specific calibrated volume, is weighed empty, then filled with the liquid and weighed again.[12][13][14] The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.[12]

-

Vibrating Tube Densimeter: This instrument measures the oscillation frequency of a U-shaped tube filled with the sample.[12][14] The frequency is related to the density of the liquid.[12][14]

4. Solubility Determination (General Procedure): Solubility is typically determined by the "like dissolves like" principle, where polar compounds dissolve in polar solvents and non-polar compounds in non-polar solvents.[15]

-

Qualitative Assessment: A small, measured amount of the solute is added to a specific volume of the solvent in a test tube.[16] The mixture is agitated, and the dissolution is observed.[16] This can be done with a range of solvents of varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane) to create a solubility profile.[17][18][19]

Chemical Reactivity and Synthesis

The presence of the chloromethyl group makes the 2-position of the thiophene ring a prime site for nucleophilic substitution reactions.[1] Furthermore, the halogenated thiophene structure allows for cross-coupling reactions, such as the Suzuki-Miyaura coupling.[1]

Hypothetical Synthesis Pathway:

A plausible synthetic route to this compound can be inferred from related reactions.[1]

Caption: Hypothetical two-step synthesis of this compound.

Key Reaction Pathways:

The functional groups of this compound allow for a variety of subsequent chemical transformations, making it a versatile building block.

References

- 1. This compound () for sale [vulcanchem.com]

- 2. chem.ucalgary.ca [chem.ucalgary.ca]

- 3. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 4. SSERC | Melting point determination [sserc.org.uk]

- 5. byjus.com [byjus.com]

- 6. learning-space.uoa.edu.iq [learning-space.uoa.edu.iq]

- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 8. Video: Boiling Points - Concept [jove.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chemconnections.org [chemconnections.org]

- 11. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 12. knowledge.reagecon.com [knowledge.reagecon.com]

- 13. mt.com [mt.com]

- 14. calnesis.com [calnesis.com]

- 15. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 17. scribd.com [scribd.com]

- 18. chem.ucalgary.ca [chem.ucalgary.ca]

- 19. quora.com [quora.com]

An In-depth Technical Guide to 2-(Chloromethyl)-5-fluorothiophene and its Analogue 2-Chloro-5-(chloromethyl)thiophene

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the chemical identifiers, properties, and synthesis of 2-(chloromethyl)-5-fluorothiophene. Due to the limited availability of a confirmed CAS number and detailed experimental data for this specific compound in public scientific databases, this guide also offers an in-depth analysis of the closely related and well-documented analogue, 2-Chloro-5-(chloromethyl)thiophene (CAS: 23784-96-5) . This allows for a thorough examination of a structurally similar compound with established experimental protocols and applications, providing valuable insights for researchers in the field.

This compound: An Overview

This compound is a halogenated derivative of thiophene, a five-membered aromatic ring containing a sulfur atom. The presence of both a reactive chloromethyl group and a fluorine atom suggests its potential as a versatile building block in medicinal chemistry and materials science.

Chemical Identifiers and Properties

| Identifier | Value |

| Molecular Formula | C5H4ClFS |

| Molecular Weight | 150.60 g/mol |

| IUPAC Name | This compound |

| SMILES | C1=C(SC(=C1)F)CCl |

| InChI | InChI=1S/C5H4ClFS/c6-3-4-1-2-5(7)8-4/h1-2H,3H2 |

| Boiling Point | 122-127 °C (at 16 Torr) |

| Density | 1.50 g/cm³ |

Table 1: Chemical Identifiers and Physical Properties of this compound.[1]

Reactivity and Potential Applications

The chloromethyl group at the 2-position of the thiophene ring is a key reactive site, susceptible to nucleophilic substitution reactions. This allows for the introduction of various functional groups, making it a potentially valuable intermediate in the synthesis of more complex molecules.[1] The fluorine atom at the 5-position can influence the electronic properties of the thiophene ring and can be a site for further functionalization or can modulate the biological activity of the final compound.

Potential applications of this compound are suggested in the fields of agrochemicals and pharmaceuticals, particularly as an intermediate for anticoagulant agents.[1] The broader class of fluorinated thiophenes is known to possess a range of biological activities.[2][3][4][5][6]

2-Chloro-5-(chloromethyl)thiophene: A Detailed Technical Profile

Given the limited data on this compound, we now turn our focus to its close analogue, 2-chloro-5-(chloromethyl)thiophene. This compound is well-documented, with a confirmed CAS number and published experimental data.

Chemical Identifiers and Properties

| Identifier | Value |

| CAS Number | 23784-96-5[7][8][9] |

| Molecular Formula | C5H4Cl2S[7][8] |

| Molecular Weight | 167.06 g/mol [7][9] |

| IUPAC Name | 2-chloro-5-(chloromethyl)thiophene[8] |

| SMILES | ClCc1ccc(Cl)s1[7] |

| InChI | 1S/C5H4Cl2S/c6-3-4-1-2-5(7)8-4/h1-2H,3H2[7] |

| Boiling Point | 83-85 °C/8 mmHg[7] |

| Density | 1.385 g/mL at 25 °C[7] |

| Refractive Index | n20/D 1.575[7] |

Table 2: Chemical Identifiers and Physical Properties of 2-Chloro-5-(chloromethyl)thiophene.

Experimental Protocol: Synthesis of 2-Chloro-5-(chloromethyl)thiophene

A common method for the synthesis of 2-chloro-5-(chloromethyl)thiophene involves the chloromethylation of 2-chlorothiophene. The following is a representative experimental protocol.

Reaction: Chloromethylation of 2-Chlorothiophene

Reagents:

-

2-Chlorothiophene

-

Paraformaldehyde

-

Concentrated Hydrochloric Acid

-

Zinc Chloride (catalyst)

-

Anhydrous solvent (e.g., Dichloromethane)

Procedure:

-

In a well-ventilated fume hood, a reaction flask equipped with a magnetic stirrer, dropping funnel, and a condenser is charged with 2-chlorothiophene and the anhydrous solvent.

-

The mixture is cooled in an ice bath.

-

A mixture of paraformaldehyde and concentrated hydrochloric acid is prepared separately and zinc chloride is added as a catalyst.

-

This acidic formaldehyde mixture is then added dropwise to the cooled solution of 2-chlorothiophene with vigorous stirring. The temperature should be maintained below 10 °C during the addition.

-

After the addition is complete, the reaction mixture is allowed to stir at room temperature for several hours to ensure completion.

-

The reaction is quenched by the slow addition of water.

-

The organic layer is separated, and the aqueous layer is extracted with the solvent.

-

The combined organic layers are washed with a saturated sodium bicarbonate solution and then with brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is then purified by vacuum distillation to yield 2-chloro-5-(chloromethyl)thiophene.

Safety Precautions: This reaction involves corrosive and flammable materials. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn. The procedure should be carried out in a well-ventilated fume hood.

Applications in Drug Development

2-Chloro-5-(chloromethyl)thiophene is a valuable intermediate in the synthesis of various pharmaceutical compounds. One notable application is in the synthesis of the antifungal agent Tioconazole.[10] The chloromethyl group serves as a reactive handle for nucleophilic substitution, allowing for the coupling of the thiophene moiety to other molecular scaffolds.

Thiophene derivatives, in general, exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3][5][6] The presence of the chloro substituent on the thiophene ring can significantly influence the pharmacokinetic and pharmacodynamic properties of the final drug molecule.

Visualizations

Logical Workflow for Synthesis

The following diagram illustrates the general workflow for the synthesis and purification of 2-chloro-5-(chloromethyl)thiophene.

Caption: Workflow for the synthesis of 2-Chloro-5-(chloromethyl)thiophene.

Reactivity Pathway

This diagram illustrates the key reactivity of the chloromethyl group in 2-chloro-5-(chloromethyl)thiophene, which is central to its utility as a synthetic intermediate.

References

- 1. This compound () for sale [vulcanchem.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Fluorinated Analogs of Organosulfur Compounds from Garlic (Allium sativum): Synthesis and Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. Thiophenes-Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2-Chloro-5-(chloromethyl)thiophene 97 23784-96-5 [sigmaaldrich.com]

- 8. 2-CHLORO-5-(CHLOROMETHYL)THIOPHENE | CAS 23784-96-5 [matrix-fine-chemicals.com]

- 9. 2-Chloro-5-(chloromethyl)thiophene 97 23784-96-5 [sigmaaldrich.com]

- 10. nbinno.com [nbinno.com]

Molecular structure and SMILES notation of 2-(Chloromethyl)-5-fluorothiophene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and reactivity of 2-(Chloromethyl)-5-fluorothiophene. The information is intended to support research and development activities in medicinal chemistry, agrochemicals, and material science.

Molecular Structure and Identification

This compound is a substituted thiophene, which is a five-membered aromatic ring containing a sulfur atom.[1] The thiophene ring is substituted at the 2-position with a chloromethyl group (-CH₂Cl) and at the 5-position with a fluorine atom (-F).[1] This substitution pattern imparts specific chemical and physical properties to the molecule.[1]

The structure of this compound can be unambiguously represented by its SMILES (Simplified Molecular-Input Line-Entry System) notation.

Table 1: Molecular Identifiers for this compound

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₅H₄ClFS |

| SMILES Notation | FC1=CC=C(CCl)S1 |

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for designing reaction conditions, purification procedures, and for understanding the compound's behavior in various chemical and biological systems.

Table 2: Physicochemical Data for this compound

| Property | Value | Source |

| Molecular Weight | 150.60 g/mol | [1] |

| Boiling Point | 122–127°C (at 16 Torr) | [1] |

| Density | 1.50 g/cm³ | [1] |

| Solubility | Slightly soluble in water; readily soluble in chloroform and methanol. | [1] |

| Topological Polar Surface Area (TPSA) | 0 Ų | [1] |

| Number of Rotatable Bonds | 1 | [1] |

Reactivity and Potential Applications

The reactivity of this compound is primarily dictated by the chloromethyl group, which is a good leaving group and thus susceptible to nucleophilic substitution. The fluorinated thiophene core also influences the molecule's electronic properties and reactivity.

-

Nucleophilic Substitution: The chloromethyl group serves as a primary site for nucleophilic attack, allowing for the synthesis of a variety of derivatives such as thioethers and amines. For instance, it can react with sodium ethoxide to yield 2-(ethoxymethyl)-5-fluorothiophene.[1]

-

Cross-Coupling Reactions: The molecule can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, with aryl boronic acids. This enables the introduction of various aromatic groups at the chloromethyl position, which is a valuable strategy in drug discovery.[1]

These reactive properties make this compound a potentially useful building block in the synthesis of pharmaceuticals and agrochemicals.[1]

Synthesis

Reference Experimental Protocol: Chloromethylation of Thiophene

This protocol is for the synthesis of 2-(chloromethyl)thiophene and is provided as a reference for a related transformation.

Materials:

-

Thiophene

-

Concentrated hydrochloric acid

-

Paraformaldehyde or 37% formaldehyde solution

-

Hydrogen chloride gas

-

Anhydrous calcium chloride

-

Ether or other suitable organic solvent

-

Saturated sodium bicarbonate solution

Procedure:

-

In a reaction vessel equipped with a stirrer, thermometer, and gas inlet, and cooled in an ice-salt bath, combine thiophene and concentrated hydrochloric acid.

-

With vigorous stirring, pass a steady stream of hydrogen chloride gas into the mixture while maintaining a low temperature (typically below 5°C).

-

Slowly add a formaldehyde solution or paraformaldehyde to the reaction mixture, ensuring the temperature remains low. The addition may take several hours.

-

After the addition is complete, continue stirring for a specified period.

-

Extract the reaction mixture with an organic solvent like ether.

-

Combine the organic extracts and wash them sequentially with water and a saturated sodium bicarbonate solution.

-

Dry the organic layer over an anhydrous drying agent, such as calcium chloride.

-

Remove the solvent by distillation.

-

Purify the crude product by vacuum distillation.

Caution: Chloromethylthiophenes are lachrymatory and potentially unstable. All procedures should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

Spectral Data

Signaling Pathways

There is no information available in the scientific literature regarding any signaling pathways involving this compound. As a reactive chemical intermediate, it is not typically studied for its biological signaling properties.

Conclusion

This compound is a halogenated thiophene derivative with potential as a versatile building block in organic synthesis. Its key features include a reactive chloromethyl group amenable to nucleophilic substitution and cross-coupling reactions. While detailed synthetic protocols and spectral data are not widely published, its structural similarity to other chloromethylated thiophenes provides a basis for its synthesis and predicts its chemical behavior. Further research into the synthesis and reactivity of this compound could open new avenues for the development of novel pharmaceuticals and agrochemicals.

References

A Technical Guide to the Spectral Analysis of 2-(Chloromethyl)-5-fluorothiophene

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectral Data

The following tables summarize the predicted spectral data for 2-(Chloromethyl)-5-fluorothiophene. These predictions are derived from the analysis of substituent effects on the thiophene ring, with particular consideration for the influence of fluorine and chloromethyl groups.

Predicted ¹H NMR Data

Solvent: CDCl₃ Frequency: 400 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Assignment |

| ~ 4.75 | s | - | -CH₂Cl |

| ~ 6.70 | dd | ³J(H,H) ≈ 4.0, ⁴J(H,F) ≈ 2.0 | H-3 |

| ~ 6.95 | dd | ³J(H,H) ≈ 4.0, ³J(H,F) ≈ 5.0 | H-4 |

Note: The chemical shifts of the thiophene protons (H-3 and H-4) are influenced by the electronegativity of the adjacent fluorine and the chloromethyl group. The fluorine atom is expected to cause a significant downfield shift for the adjacent proton (H-4). The multiplicity of H-3 and H-4 is predicted as a doublet of doublets due to coupling with each other and with the fluorine atom.

Predicted ¹³C NMR Data

Solvent: CDCl₃ Frequency: 100 MHz

| Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constants (J, Hz) | Assignment |

| ~ 40.0 | t | ²J(C,F) ≈ 4-5 | -CH₂Cl |

| ~ 118.0 | d | ²J(C,F) ≈ 20-25 | C-4 |

| ~ 125.0 | d | ³J(C,F) ≈ 3-4 | C-3 |

| ~ 140.0 | d | ³J(C,F) ≈ 2-3 | C-2 |

| ~ 160.0 | d | ¹J(C,F) ≈ 240-250 | C-5 |

Note: The carbon directly attached to the fluorine atom (C-5) is expected to have a large one-bond coupling constant (¹J(C,F)) and a significant downfield chemical shift. The other carbons in the ring will exhibit smaller, long-range couplings to fluorine.

Predicted Infrared (IR) Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 2950 - 2850 | Medium | Aliphatic C-H stretch (-CH₂Cl) |

| 1600 - 1450 | Medium to Strong | C=C stretching in thiophene ring |

| 1250 - 1200 | Strong | C-F stretch (aromatic) |

| 800 - 700 | Strong | C-Cl stretch |

| ~ 850 | Strong | C-S stretch in thiophene ring |

Note: The presence of a strong absorption band in the 1250-1200 cm⁻¹ region would be indicative of the C-F bond. The C-Cl stretch is expected in the fingerprint region.

Predicted Mass Spectrometry (MS) Data

Ionization Method: Electron Ionization (EI)

| m/z | Relative Intensity | Assignment |

| 150/152 | High | [M]⁺ (Molecular ion peak, showing ~3:1 ratio for ³⁵Cl/³⁷Cl isotopes) |

| 115 | Medium | [M - Cl]⁺ |

| 101/103 | High | [M - CH₂Cl]⁺ |

| 96 | Medium | [M - Cl - F]⁺ |

Note: The molecular ion peak is expected to show the characteristic isotopic pattern for a compound containing one chlorine atom. The base peak is likely to be the fragment resulting from the loss of the chloromethyl group, [M - CH₂Cl]⁺, due to the relative stability of the resulting cation.

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation :

-

Accurately weigh approximately 10-20 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.[1]

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃).[1][2]

-

Ensure the sample is fully dissolved. Gentle vortexing may be applied.

-

Filter the solution through a pipette with a small cotton or glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.[2]

-

Cap the NMR tube securely.[1]

-

-

Instrument Setup and Data Acquisition :

-

Insert the NMR tube into a spinner turbine, ensuring the correct depth using a depth gauge.[3]

-

Place the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.[1]

-

Shim the magnetic field to optimize homogeneity and obtain sharp peaks.[1][3]

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typically, 8 to 16 scans are sufficient.

-

For ¹³C NMR, acquire the spectrum with proton decoupling. A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

Infrared (IR) Spectroscopy

This protocol describes the use of Attenuated Total Reflectance (ATR) FT-IR, a common technique for liquid samples that requires minimal sample preparation.[4][5][6][7][8]

-

Sample Preparation and Measurement :

-

Ensure the ATR crystal (e.g., diamond or ZnSe) is clean.[5] If necessary, clean it with a suitable solvent (e.g., isopropanol) and a soft, lint-free cloth.

-

Record a background spectrum of the clean, empty ATR crystal.[7] This will be subtracted from the sample spectrum.

-

Place a small drop of this compound directly onto the center of the ATR crystal, ensuring it completely covers the crystal surface.[5]

-

If analyzing a solid, press it firmly against the crystal to ensure good contact.[6]

-

Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio.

-

After the measurement, clean the ATR crystal thoroughly with an appropriate solvent.

-

Mass Spectrometry (MS)

This protocol outlines the general procedure for obtaining a mass spectrum using Electron Ionization (EI).[9][10][11][12]

-

Sample Introduction :

-

The sample must be volatile to be analyzed by EI-MS.[9]

-

If coupled with Gas Chromatography (GC-MS), the sample is injected into the GC, where it is vaporized and separated before entering the mass spectrometer.

-

For direct infusion, a small amount of the sample is introduced into the ion source, where it is vaporized by heating under high vacuum.[10]

-

-

Ionization and Analysis :

-

In the ion source, the gaseous sample molecules are bombarded by a beam of high-energy electrons (typically 70 eV).[10][12]

-

This causes the molecules to ionize and fragment.

-

The resulting positively charged ions (the molecular ion and fragment ions) are accelerated into the mass analyzer.

-

The mass analyzer (e.g., a quadrupole) separates the ions based on their mass-to-charge (m/z) ratio.

-

The detector records the abundance of each ion, generating a mass spectrum.

-

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the structural elucidation of a novel compound like this compound using the described spectroscopic methods.

References

- 1. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 2. imperial.ac.uk [imperial.ac.uk]

- 3. commons.ggc.edu [commons.ggc.edu]

- 4. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]

- 5. Attenuated total reflectance (ATR) | Anton Paar Wiki [wiki.anton-paar.com]

- 6. Attenuated total reflectance - Wikipedia [en.wikipedia.org]

- 7. mt.com [mt.com]

- 8. Attenuated Total Reflectance (ATR) | Bruker [bruker.com]

- 9. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 10. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 11. Electron Ionization Mass Spectrometer | Labcompare.com [labcompare.com]

- 12. chem.libretexts.org [chem.libretexts.org]

Reactivity of the chloromethyl group on the thiophene ring

An In-depth Technical Guide on the Reactivity of the Chloromethyl Group on the Thiophene Ring

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical reactivity of the chloromethyl group attached to a thiophene ring. Thiophene and its derivatives are crucial scaffolds in medicinal chemistry and materials science, often acting as bioisosteres for benzene rings in biologically active molecules.[1][2] The chloromethyl group serves as a highly versatile and reactive functional handle, enabling a wide array of synthetic transformations for the development of novel compounds.[1][3][4]

The reactivity of the C-Cl bond in chloromethylthiophenes is significantly enhanced by the adjacent thiophene ring, which stabilizes reaction intermediates and transition states in a manner analogous to benzylic and allylic systems.[1] This inherent reactivity makes chloromethylthiophenes valuable building blocks in the synthesis of complex heterocyclic systems and active pharmaceutical ingredients.[1][4][5]

Core Reactivity Profile

The primary mode of reactivity for the chloromethyl group on the thiophene ring is nucleophilic substitution, predominantly following an SN2 mechanism.[1][3] The carbon atom of the chloromethyl group is electrophilic and readily attacked by a diverse range of nucleophiles, facilitated by the chloride ion's ability to function as a good leaving group.[3]

Several factors govern the rate and outcome of these reactions:

-

Substrate Structure: The chloromethyl group is a primary halide, which minimizes steric hindrance, thus favoring the SN2 pathway.[1] The position of the group on the thiophene ring (e.g., C2 vs. C3) can introduce different steric and electronic environments, influencing the reaction profile.[3]

-

Nucleophile: The strength of the attacking nucleophile is a key determinant of the reaction rate. Strong nucleophiles, such as amines, thiolates, and alkoxides, react readily.[3][6]

-

Solvent: Polar aprotic solvents are known to accelerate SN2 reactions and are often the medium of choice.[1][6]

-

Thiophene Ring Substituents: Electron-donating groups (like the methyl groups in 3-(chloromethyl)-2,5-dimethylthiophene) can enhance the electron-donating nature of the ring, influencing overall reactivity.[1] Conversely, electron-withdrawing groups can affect the stability of intermediates in nucleophilic aromatic substitution (SNAr) on the ring itself.[7]

Key Synthetic Transformations

The versatile reactivity of chloromethylthiophenes allows for their participation in a variety of crucial synthetic reactions.

Nucleophilic Substitution Reactions

This is the most common reaction pathway, enabling the introduction of a wide range of functionalities. The general mechanism involves the direct displacement of the chloride ion by a nucleophile.

Thiophene [label=<

Chloromethylthiophene

Chloromethylthiophene

];

Nu [label="Nu⁻", fontcolor="#EA4335"];

TS [label="[Nu---CH₂---Thiophene---Cl]⁻", fontname="Arial Italic", fontsize=11, fontcolor="#202124"];

Product [label=<

Substituted Product

Substituted Product

];

Cl [label="Cl⁻", fontcolor="#34A853"];

Thiophene -> TS [arrowhead=none]; Nu -> TS [label="Attack", fontcolor="#4285F4"]; TS -> Product [label="Substitution", fontcolor="#4285F4"]; TS -> Cl [arrowhead=none]; } Caption: SN2 reaction mechanism on chloromethylthiophene.

Common applications include:

-

Synthesis of Amines, Ethers, and Thioethers: Reaction with amines, alkoxides, and thiols, respectively, provides a straightforward route to these important derivatives. [3]* Pharmaceutical Synthesis: It is a key intermediate in the production of drugs such as the antifungal agent Tioconazole, which is synthesized via an O-alkylation reaction. [5]

Organometallic Reactions

The C-Cl bond allows for the formation of highly useful organometallic reagents.

-

Grignard Reagent Formation: Chloromethylthiophenes react with magnesium metal in an aprotic solvent like diethyl ether or THF to form Grignard reagents (thienylmethylmagnesium chloride). [8][9]This transformation inverts the reactivity of the methylene carbon from electrophilic to highly nucleophilic, making it a powerful tool for forming new carbon-carbon bonds with electrophiles like aldehydes, ketones, and carbon dioxide. [8][10][11]

-

Caption: Simplified catalytic cycle for a Suzuki cross-coupling reaction.

Radical and Reduction Reactions

Under specific conditions, such as thermal degradation, the chloromethyl group can act as a source of radicals. [1]Additionally, the group can be readily reduced to a methyl group, providing a route to 2- or 3-methylthiophene derivatives. [3][12]

Quantitative Reactivity Data

Quantitative kinetic data for reactions involving chloromethylthiophenes are vital for optimizing synthetic procedures. While extensive data is not always readily available in literature, some studies provide valuable benchmarks.

| Reaction | Substrate | Nucleophile/Reagent | Conditions | Rate Constant (k) | Activation Energy (Ea) | Reference |

| SN2 Substitution | 3-(Chloromethyl)-2,5-dimethylthiophene | Amine | Polar Aprotic Solvent | 2.3 × 10⁻³ s⁻¹ | 45.2 kJ/mol | [1] |

| Aqueous Chlorination | Thiophene | Molecular Chlorine (Cl₂) | Aqueous (pH 7) | - | - | [13] |

Experimental Protocols

Protocol 1: Synthesis of 2-Chloromethylthiophene via Direct Chloromethylation

This procedure is adapted from the established method by Blicke and Burckhalter. [4][14] Caution: 2-Chloromethylthiophene is a lachrymator. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

Setup: In a beaker equipped with a mechanical stirrer and thermometer, place 5 moles of thiophene and 200 mL of concentrated hydrochloric acid. Surround the beaker with an ice-salt bath to cool the mixture.

-

HCl Saturation: Pass a rapid stream of hydrogen chloride gas into the mixture with vigorous stirring.

-

Formaldehyde Addition: Once the temperature reaches 0°C, add 500 mL of 37% formaldehyde solution dropwise, ensuring the temperature remains below 5°C. This addition typically takes about 4 hours.

-

Extraction: After the addition is complete, transfer the mixture to a separatory funnel and extract with three 500-mL portions of diethyl ether.

-

Washing: Combine the ether extracts and wash them successively with water and a saturated sodium bicarbonate solution.

-

Drying and Concentration: Dry the ether layer over anhydrous calcium chloride, filter, and remove the ether by distillation.

-

Purification: Distill the residue under reduced pressure to obtain pure 2-chloromethylthiophene.

-

Stabilization and Storage: Immediately stabilize the distillate with 1-2% by weight of dicyclohexylamine and store in a refrigerator in a loosely plugged bottle. [14]

Protocol 2: Synthesis of 2-Chloromethylthiophene from 2-Thiophenemethanol

This method provides an alternative route from the corresponding alcohol. [15]

-

Setup: Dissolve 2-thiophenemethanol (50 mmol) and pyridine (75 mmol) in 60 mL of anhydrous dichloromethane in a flask cooled to 0°C.

-

Reagent Addition: Slowly add thionyl chloride (or methanesulfonyl chloride with a base like DIEA) dropwise to the stirred solution at 0°C. [15]3. Reaction: Stir the mixture at 0°C for 1 hour, then allow it to warm to room temperature and continue stirring overnight.

-

Quenching: Quench the reaction by carefully adding 50 mL of water.

-

Extraction: Separate the organic layer, and extract the aqueous layer twice with 30 mL portions of dichloromethane.

-

Washing: Combine the organic layers and wash sequentially with 5% aqueous sodium bicarbonate and brine.

-

Caption: General workflow for the synthesis and purification of chloromethylthiophene.

Protocol 3: General Procedure for Grignard Reagent Formation

This protocol outlines the standard method for preparing a Grignard reagent. [9]

-

Setup: Ensure all glassware is oven-dried and the reaction is assembled under an inert atmosphere (e.g., nitrogen or argon). Place magnesium turnings in a flask equipped with a reflux condenser and an addition funnel.

-

Solvent: Add anhydrous diethyl ether or THF to the flask.

-

Initiation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium surface. [9]4. Addition of Halide: Add a small portion of the chloromethylthiophene solution (dissolved in anhydrous ether) to initiate the reaction. An exothermic reaction and bubbling should be observed.

-

Completion: Once initiated, add the remaining chloromethylthiophene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture may be heated for a short period to ensure full conversion. The resulting grey/cloudy solution is the Grignard reagent, ready for use. [9]

Conclusion

The chloromethyl group on a thiophene ring is a powerful and versatile functional group that serves as a linchpin in synthetic organic and medicinal chemistry. Its reactivity, dominated by nucleophilic substitution but also extending to the formation of organometallic reagents and participation in cross-coupling reactions, provides chemists with a reliable platform for molecular elaboration. A thorough understanding of the factors influencing these reactions is critical for the rational design and efficient execution of synthetic routes toward novel pharmaceuticals and advanced materials.

References

- 1. 3-(Chloromethyl)-2,5-dimethylthiophene | 766-58-5 | Benchchem [benchchem.com]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-(Chloromethyl)thiophene | 2746-23-8 | Benchchem [benchchem.com]

- 4. 2-(Chloromethyl)thiophene | 765-50-4 | Benchchem [benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 7. Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Formation of Grignard Reagents from Organic Halides [research.cm.utexas.edu]

- 9. Grignard reagent - Wikipedia [en.wikipedia.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. m.youtube.com [m.youtube.com]

- 12. Thiophene - Wikipedia [en.wikipedia.org]

- 13. isca.in [isca.in]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. 2-(Chloromethyl)thiophene synthesis - chemicalbook [chemicalbook.com]

The Indelible Mark of Fluorine: A Technical Guide to its Electronic and Steric Influence on the Thiophene Ring

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science. This guide provides an in-depth exploration of the profound electronic and steric effects that fluorine substitution imparts upon the thiophene ring, a privileged core in numerous pharmaceuticals and organic electronic materials. By dissecting these fundamental interactions, we aim to equip researchers with the knowledge to rationally design and synthesize novel fluorinated thiophene derivatives with tailored properties.

Electronic Effects of Fluorine on the Thiophene Ring

The introduction of fluorine, the most electronegative element, dramatically alters the electronic landscape of the thiophene ring. This is primarily due to the strong inductive effect (-I) of the C-F bond, which withdraws electron density from the aromatic system.

Key Electronic Consequences:

-

Lowered HOMO and LUMO Energy Levels: The inductive withdrawal of electrons by fluorine stabilizes both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This modulation of frontier molecular orbital energies is a critical tool in the design of organic semiconductors, as it influences charge injection and transport properties. Fluorination can effectively lower molecular energy levels, which is a desirable trait for n-type semiconductor materials.

-

Altered Aromaticity and Reactivity: While thiophene is considered an aromatic compound, the introduction of fluorine can subtly influence its aromatic character. The strong electron-withdrawing nature of fluorine deactivates the ring towards electrophilic substitution, a common reaction pathway for thiophene.[1] Conversely, it can activate the ring for nucleophilic aromatic substitution, a less common but synthetically valuable transformation.

-

Modified Dipole Moment: The position and number of fluorine substituents significantly impact the molecule's overall dipole moment. Computational studies have shown that the orientation of the dipole moment vector is directed towards the sulfur atom in all fluorothiophenes. The magnitude of the dipole moment is highly dependent on the substitution pattern, with 2,3-difluorothiophene and 3,4-difluorothiophene exhibiting larger dipole moments compared to other isomers, suggesting a higher solubility in polar solvents for these compounds.[2]

Steric Effects of Fluorine on the Thiophene Ring

Despite its small van der Waals radius, the steric influence of fluorine on the thiophene ring and its derivatives can be significant, particularly in the context of intermolecular interactions and conformational preferences.

Key Steric Consequences:

-

Conformational Control: Fluorine substitution can enforce specific molecular conformations through steric hindrance and electrostatic interactions. In oligothiophenes, for instance, fluorination can lead to a more co-planar backbone, which in turn enhances intermolecular π-π stacking and improves charge carrier mobility in organic field-effect transistors (OFETs).[3]

-

Modulation of Intermolecular Interactions: The presence of fluorine can introduce new non-covalent interactions, such as C-F···H and C-F···S contacts, which can influence crystal packing and solid-state morphology. These interactions play a crucial role in determining the bulk properties of materials.

-

Influence on Binding Affinity: In the realm of drug discovery, the steric profile of a fluorinated thiophene can be critical for its binding affinity to a biological target. The precise positioning of a fluorine atom can either facilitate or hinder the optimal orientation of the molecule within a binding pocket.

Quantitative Data on Physicochemical Properties

The following tables summarize key physicochemical properties of thiophene and its fluorinated derivatives. While a comprehensive set of experimentally determined data is not available in a single source, a combination of experimental and computational (DFT) values provides a comparative overview.

Table 1: Molecular Geometry

| Compound | C-S Bond Length (Å) | C=C Bond Length (Å) | C-C Bond Length (Å) | C-F Bond Length (Å) | C-S-C Angle (°) | C-C-S Angle (°) | C-C-C Angle (°) |

| Thiophene (Exp.) | 1.714 | 1.370 | 1.423 | N/A | 92.2 | 111.5 | 112.4 |

| 2-Fluorothiophene (Calc.) | ~1.72 | ~1.36 | ~1.42 | ~1.34 | ~91.8 | ~112.0 (C2) | ~112.5 |

| 3-Fluorothiophene (Calc.) | ~1.72 | ~1.37 | ~1.41 | ~1.35 | ~92.0 | ~111.0 | ~113.0 (C4) |

| 2,5-Difluorothiophene (Calc.) | ~1.72 | ~1.36 | ~1.43 | ~1.34 | ~91.5 | ~112.2 | ~112.0 |

Table 2: Electronic Properties

| Compound | Dipole Moment (Debye) (Calc.) | HOMO-LUMO Gap (kcal/mol) (Calc.) |

| Thiophene | 0.55 (Exp.) | - |

| 2-Fluorothiophene | 1.51 | - |

| 3-Fluorothiophene | 2.06 | 4.84 |

| 2,3-Difluorothiophene | 2.61 | - |

| 2,4-Difluorothiophene | 1.83 | - |

| 2,5-Difluorothiophene | 0.00 | - |

| 3,4-Difluorothiophene | 2.41 | 4.85 |

| 2,3,4-Trifluorothiophene | 2.41 | - |

| 2,3,5-Trifluorothiophene | 1.36 | - |

| Tetrafluorothiophene | 1.48 | - |

Experimental dipole moment for thiophene from the CCCBDB database.[4] Calculated dipole moments and HOMO-LUMO gaps are from a DFT study by Shirania et al.[2]

Case Study: Canagliflozin - A Fluorinated Thiophene in Medicine

A prominent example of a drug containing a fluorinated thiophene is Canagliflozin . This oral medication is used to treat type 2 diabetes by inhibiting the sodium-glucose co-transporter 2 (SGLT2) in the kidneys.

Signaling Pathway: Inhibition of SGLT2

Canagliflozin's mechanism of action involves the targeted inhibition of SGLT2, a protein responsible for the reabsorption of approximately 90% of the glucose filtered by the kidneys. By blocking this transporter, Canagliflozin reduces the reabsorption of glucose from the glomerular filtrate back into the bloodstream, leading to increased urinary glucose excretion.[5] This, in turn, lowers blood glucose levels.[5]

Experimental Protocols

This section provides an overview of a common synthetic route to a key fluorinated thiophene building block, 3-fluorothiophene.

Synthesis of 3-Fluorothiophene

A facile and improved synthesis of 3-fluorothiophene has been reported in four steps with a 49% overall yield. The key step is the introduction of the fluorine atom via a Schiemann reaction.

Step 1: Diazotization of Methyl 3-aminothiophene-2-carboxylate Methyl 3-aminothiophene-2-carboxylate is diazotized using sodium nitrite and tetrafluoroboric acid to yield 2-methoxycarbonylthiophene-3-diazonium tetrafluoroborate.

Step 2: Schiemann Reaction A mixture of the diazonium salt and sand is heated under vacuum. The product, methyl 3-fluorothiophene-2-carboxylate, sublimes and is collected.

Step 3: Saponification The methyl ester is hydrolyzed using sodium hydroxide in ethanol to afford 3-fluorothiophene-2-carboxylic acid.

Step 4: Decarboxylation The carboxylic acid is decarboxylated in quinoline using a barium-promoted copper chromite catalyst to yield the final product, 3-fluorothiophene, which is isolated by distillation.

Logical Relationships: Structure-Activity Relationship (SAR)

The introduction of fluorine into a thiophene-containing bioactive molecule can have a profound impact on its biological activity. A hypothetical structure-activity relationship (SAR) can be visualized to guide drug discovery efforts.

Conclusion

The deliberate and strategic fluorination of the thiophene ring offers a powerful and versatile tool for fine-tuning the electronic and steric properties of molecules. A thorough understanding of these effects is paramount for the rational design of next-generation pharmaceuticals and organic electronic materials. This guide has provided a foundational overview of these principles, supported by quantitative data, experimental protocols, and visual representations of key concepts. It is our hope that this resource will serve as a valuable reference for researchers in their endeavors to harness the unique properties of fluorinated thiophenes.

References

- 1. 2-Fluorothiophene | C4H3FS | CID 136243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Crystal-structure determination and Hirshfeld surface analysis of two new thiophene derivatives: (E)-N-{2-[2-(benzo[b]thiophen-2-yl)ethenyl]-5-fluorophenyl}benzenesulfonamide and (E)-N-{2-[2-(benzo[b]thiophen-2-yl)ethenyl]-5-fluorophenyl}-N-(but-2-yn-1-yl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

An In-depth Technical Guide on the Solubility of 2-(Chloromethyl)-5-fluorothiophene in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(Chloromethyl)-5-fluorothiophene, a substituted thiophene derivative of interest in medicinal chemistry and materials science. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this guide combines reported qualitative data with inferred solubility trends based on the behavior of structurally similar compounds. Furthermore, it outlines detailed experimental protocols for determining the solubility of such compounds in a laboratory setting.

Core Executive Summary

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₅H₄ClFS | [1] |

| Molecular Weight | 150.60 g/mol | [1] |

| Boiling Point | 122–127°C at 16 Torr | [1] |

| Density | 1.50 g/cm³ | [1] |

| Appearance | Colorless to brown liquid |

Solubility Profile

The solubility of this compound in various common laboratory solvents is summarized below. The data is primarily qualitative and based on available information and the expected behavior of similar thiophene derivatives.

| Solvent | Solvent Type | Expected Solubility | Citation(s) |

| Water | Protic, Polar | Slightly Soluble | |

| Methanol | Protic, Polar | Readily Soluble | [1] |

| Ethanol | Protic, Polar | Soluble | |

| Chloroform | Aprotic, Polar | Readily Soluble | |

| Acetone | Aprotic, Polar | Soluble | |

| Dimethyl Sulfoxide (DMSO) | Aprotic, Polar | Soluble | |

| Tetrahydrofuran (THF) | Aprotic, Polar | Soluble | |

| Toluene | Aprotic, Nonpolar | Soluble | |

| Hexane | Aprotic, Nonpolar | Soluble | |

| Diethyl Ether | Aprotic, Nonpolar | Soluble | [2] |

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative solubility data, the following experimental protocols are recommended. These methods are standard in organic chemistry for determining the solubility of a solid or liquid compound in a given solvent.

Qualitative Solubility Assessment

This initial assessment provides a rapid determination of a compound's general solubility characteristics.

Materials:

-

This compound

-

A selection of common laboratory solvents (as listed in the table above)

-

Small test tubes (13x100 mm)

-

Vortex mixer

-

Graduated pipettes or micropipettes

Procedure:

-

Add approximately 10 mg of this compound to a small test tube.

-

Add 1 mL of the chosen solvent to the test tube.

-

Vortex the mixture vigorously for 60 seconds.

-

Visually inspect the solution.

-

Soluble: The compound completely dissolves, and the solution is clear.

-

Partially Soluble: Some of the compound dissolves, but solid particles remain.

-

Insoluble: The compound does not appear to dissolve.

-

-

Record the observations for each solvent tested.

Quantitative Solubility Determination (Gravimetric Method)

This method provides a precise measurement of a compound's solubility in a specific solvent at a given temperature.

Materials:

-

This compound

-

The solvent of interest

-

A temperature-controlled shaker or water bath

-

A filtration apparatus (e.g., syringe filters, vacuum filtration)

-

Pre-weighed vials

-

An analytical balance

-

An oven for drying

Procedure:

-

Prepare a saturated solution by adding an excess amount of this compound to a known volume of the solvent in a sealed vial.

-

Place the vial in a temperature-controlled shaker or water bath and agitate it for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the solution to stand undisturbed for a short period to let any undissolved solid settle.

-

Carefully withdraw a known volume of the supernatant (the clear liquid portion) using a pipette, ensuring no solid particles are transferred.

-

Transfer the supernatant to a pre-weighed, clean, and dry vial.

-

Record the exact volume of the supernatant transferred.

-

Evaporate the solvent from the vial in the oven at a temperature below the boiling point of the solute until a constant weight is achieved.

-

Weigh the vial containing the dried solute.

-

Calculate the solubility using the following formula:

Solubility ( g/100 mL) = [(Weight of vial with solute) - (Weight of empty vial)] / (Volume of supernatant in mL) * 100

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for determining the solubility of a compound like this compound.

Caption: Logical workflow for determining the solubility of a chemical compound.

This guide serves as a foundational resource for researchers working with this compound. While direct quantitative solubility data is sparse, the provided information on its expected behavior and the detailed experimental protocols will enable scientists to effectively utilize this compound in their research and development endeavors.

References

An In-depth Technical Guide to 2-(Chloromethyl)-5-fluorothiophene: A Versatile Fluorinated Building Block in Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(Chloromethyl)-5-fluorothiophene, a key fluorinated building block in modern organic synthesis. The incorporation of a fluorine atom and a reactive chloromethyl group onto the thiophene scaffold imparts unique physicochemical properties, making it a valuable intermediate in the development of novel pharmaceuticals and agrochemicals. This document details its synthesis, physical and chemical properties, and key synthetic applications, including nucleophilic substitution and cross-coupling reactions. Detailed experimental protocols and quantitative data are presented to facilitate its practical use in the laboratory.

Introduction

Fluorine-containing molecules have gained significant prominence in the fields of medicinal chemistry and materials science due to the unique properties conferred by the fluorine atom, such as increased metabolic stability, enhanced binding affinity, and altered electronic characteristics. Among the various fluorinated scaffolds, thiophene derivatives are of particular interest due to their presence in numerous biologically active compounds. This compound combines the benefits of a fluorinated aromatic system with a versatile chloromethyl handle, enabling a wide range of chemical transformations for the construction of complex molecular architectures.

This guide serves as a technical resource for chemists, providing essential information on the synthesis, properties, and reactivity of this compound, thereby empowering its effective utilization in research and development.

Physicochemical and Spectroscopic Properties

This compound is a colorless to pale yellow liquid with a characteristic odor. It is soluble in common organic solvents such as chloroform and methanol, but only slightly soluble in water.[1] Its key physical and spectroscopic properties are summarized in the tables below.

Table 1: Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₅H₄ClFS | [1] |

| Molecular Weight | 150.60 g/mol | [1] |

| Boiling Point | 122-127 °C at 16 Torr | [1] |

| Density | 1.50 g/cm³ | [1] |

| Refractive Index | 1.6040-1.6080 | [1] |

| SMILES | FC1=CC=C(CCl)S1 | [1] |

Table 2: Spectroscopic Data of 2-Chloro-5-(chloromethyl)thiophene (Reference Compound)

| Technique | Data | Reference |

| ¹H NMR (CDCl₃) | δ 6.85 (d, J=3.9 Hz, 1H), 6.78 (d, J=3.9 Hz, 1H), 4.69 (s, 2H) | |

| ¹³C NMR (CDCl₃) | δ 141.6, 131.9, 127.2, 126.9, 40.2 | |

| Mass Spectrum (EI) | m/z (%): 166 (M⁺, 60), 131 (100), 96 (30) | |

| Infrared (neat) | ν (cm⁻¹): 3100, 2960, 1440, 1220, 1050, 810, 700 |

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process starting from the commercially available 2-fluorothiophene. The first step involves the introduction of a hydroxymethyl group, followed by its conversion to the chloromethyl functionality.

Logical Workflow for Synthesis

Caption: Synthetic route to this compound.

Experimental Protocol: Synthesis of 2-(Hydroxymethyl)-5-fluorothiophene

-

To a stirred solution of 2-fluorothiophene (1.0 eq) in a suitable solvent (e.g., glacial acetic acid) at 0 °C, add paraformaldehyde (1.2 eq).

-

Slowly add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, pour the reaction mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-(hydroxymethyl)-5-fluorothiophene.

Experimental Protocol: Synthesis of this compound

-

Dissolve 2-(hydroxymethyl)-5-fluorothiophene (1.0 eq) in an anhydrous solvent (e.g., dichloromethane or diethyl ether) and cool to 0 °C.

-

Slowly add thionyl chloride (1.1 eq) dropwise to the stirred solution. A small amount of a base like pyridine can be added to scavenge the HCl produced.

-

Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for an additional 2-4 hours, monitoring by TLC.

-

Carefully quench the reaction by pouring it into ice-water.

-

Separate the organic layer, and extract the aqueous layer with the same organic solvent.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Note: This is a representative protocol based on standard chlorination procedures for alcohols. Optimization of reaction conditions may be necessary.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the reactivity of the chloromethyl group in nucleophilic substitution reactions and the potential for cross-coupling reactions at the thiophene ring.

Nucleophilic Substitution Reactions

The chloromethyl group is an excellent electrophile, readily undergoing substitution with a variety of nucleophiles to introduce diverse functional groups.

Caption: Nucleophilic substitution with amines and thiols.

Table 3: Representative Nucleophilic Substitution Reactions

| Nucleophile | Reagents and Conditions | Product | Yield (%) |

| Diethylamine | K₂CO₃, Acetone, reflux | 2-(Diethylaminomethyl)-5-fluorothiophene | >85 (expected) |

| Thiophenol | NaH, THF, 0 °C to rt | 2-(Phenylthiomethyl)-5-fluorothiophene | >90 (expected) |

| Sodium Azide | NaN₃, DMF, 50 °C | 2-(Azidomethyl)-5-fluorothiophene | >90 (expected) |

| Sodium Ethoxide | NaOEt, EtOH, reflux | 2-(Ethoxymethyl)-5-fluorothiophene | >80 (expected) |

Note: The yields are estimated based on similar reactions with other chloromethylated thiophenes.

-

To a solution of this compound (1.0 eq) in a polar aprotic solvent such as acetone or DMF, add the desired amine (1.2 eq) and a base (e.g., K₂CO₃, 1.5 eq).

-

Stir the mixture at room temperature or heat to reflux until the starting material is consumed (monitor by TLC).

-

Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

-

Dissolve the residue in a suitable organic solvent and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude product, which can be purified by column chromatography or distillation.

Palladium-Catalyzed Cross-Coupling Reactions

While the chloromethyl group is the primary site of reactivity, the C-Cl bond on the thiophene ring can also participate in cross-coupling reactions, although it is less reactive than the corresponding bromide or iodide. More commonly, the chloromethyl group can be converted to a Grignard reagent or other organometallic species for subsequent cross-coupling. A more direct approach for aryl-aryl coupling involves the Suzuki-Miyaura reaction of a borylated fluorothiophene, which can be prepared from 2-fluorothiophene. However, for the purpose of this guide, we will focus on the coupling involving the chloromethyl group.

Caption: Suzuki-Miyaura coupling workflow.

Table 4: Representative Suzuki-Miyaura Coupling Reaction

| Aryl Boronic Acid | Catalyst and Conditions | Product | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, Toluene/EtOH/H₂O, 80 °C | 2-(Benzyl)-5-fluorothiophene | 70-85 (expected) |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂, Cs₂CO₃, Dioxane, 90 °C | 2-(4-Methoxybenzyl)-5-fluorothiophene | 70-85 (expected) |

Note: The yields are estimated based on similar Suzuki-Miyaura reactions.

-

In a flame-dried flask under an inert atmosphere, prepare the Grignard reagent by adding a solution of this compound (1.0 eq) in anhydrous THF to magnesium turnings (1.1 eq).

-

In a separate flask, dissolve the aryl boronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq) in a suitable solvent system (e.g., toluene/ethanol/water).

-

To this mixture, add the freshly prepared Grignard reagent at room temperature and heat the reaction to 80-90 °C.

-

Monitor the reaction by TLC or GC-MS. Upon completion, cool the reaction to room temperature and quench with saturated ammonium chloride solution.

-

Extract the mixture with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

-

After filtration and concentration, purify the crude product by column chromatography.

Applications in Drug Discovery and Agrochemicals

The structural motif of 2-substituted-5-fluorothiophene is present in a number of molecules with interesting biological activities. The ability to easily introduce various substituents at the 2-position via the chloromethyl intermediate makes this compound a valuable building block.

-

Pharmaceuticals: The fluorinated thiophene core is a bioisostere for other aromatic systems and can be found in compounds targeting a range of therapeutic areas. For instance, similar thiophene backbones are found in impurities of the anticoagulant Rivaroxaban.[1][2] The versatility of this compound allows for the rapid generation of compound libraries for lead optimization in drug discovery programs.

-

Agrochemicals: Fluorinated compounds are widely used in the agrochemical industry as herbicides, insecticides, and fungicides. The introduction of fluorine can enhance the efficacy and selectivity of these agents. This compound serves as a precursor to more complex molecules with potential herbicidal or fungicidal properties. For example, reaction with sodium ethoxide yields 2-(ethoxymethyl)-5-fluorothiophene, a potential intermediate in herbicide development.[1]

Safety and Handling

This compound is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as a corrosive liquid.[1] Users should wear personal protective equipment, including safety goggles, gloves, and a lab coat. Avoid inhalation, ingestion, and skin contact. Store in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

This compound is a highly valuable and versatile fluorinated building block for organic synthesis. Its dual reactivity, arising from the fluorinated thiophene ring and the chloromethyl group, provides a powerful platform for the synthesis of a wide array of functionalized molecules. This technical guide has provided a detailed overview of its synthesis, properties, and key reactions, offering a practical resource for researchers in both academic and industrial settings. The continued exploration of the synthetic potential of this compound is expected to lead to the discovery of new and improved pharmaceuticals and agrochemicals.

References

In-Depth Technical Guide: Chemical Hazards and Safety Information for 2-(Chloromethyl)-5-fluorothiophene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical hazards and safety information currently available for 2-(Chloromethyl)-5-fluorothiophene, a key intermediate in pharmaceutical and agrochemical research. Due to the limited availability of a dedicated Safety Data Sheet (SDS) for this specific compound, this document compiles available data and extrapolates potential hazards based on structurally similar compounds. All quantitative data is presented in clear, structured tables, and logical workflows for handling and safety are visualized.

Chemical Identity and Physicochemical Properties

This compound is a substituted thiophene derivative with the chloromethyl group at the 2-position and a fluorine atom at the 5-position. This substitution pattern imparts specific reactivity to the molecule, making it a valuable building block in organic synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₅H₄ClFS |

| Molecular Weight | 150.60 g/mol |

| Boiling Point | 122–127°C at 16 Torr |

| Density | 1.50 g/cm³ |

| Solubility | Slightly soluble in water; readily soluble in chloroform and methanol. |

| Appearance | Not explicitly stated, likely a liquid. |

| Storage | Store at 2–8°C under an inert atmosphere (e.g., Nitrogen). |

Hazard Identification and Classification

It is crucial to handle this compound with the utmost care, assuming it possesses the hazards outlined below until a definitive SDS becomes available.

Table 2: Postulated GHS Hazard Classification for this compound

| Hazard Class | Hazard Category | GHS Hazard Statement (Postulated) |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |

| Skin Corrosion/Irritation | Category 1B / 2 | H314: Causes severe skin burns and eye damage / H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 1 / 2A | H318: Causes serious eye damage / H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation |

Handling and Storage

Proper handling and storage procedures are paramount to ensure the safety of laboratory personnel. The following recommendations are based on best practices for handling reactive and potentially hazardous chemical intermediates.

Personal Protective Equipment (PPE)

A standardized workflow for donning and doffing PPE should be strictly followed to prevent contamination.

Storage

As indicated by supplier information, this compound should be stored in a tightly sealed container in a refrigerator at 2–8°C under an inert atmosphere to prevent degradation and reaction with moisture or air.

Accidental Release and First Aid Measures

In the event of an accidental release or exposure, immediate and appropriate action is critical.

Table 3: First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately flush skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Wash out mouth with water, provided the person is conscious. Seek immediate medical attention. |

The following diagram illustrates a logical workflow for responding to a chemical spill.

Reactivity and Synthetic Applications

The primary site of reactivity in this compound is the chloromethyl group, which is susceptible to nucleophilic substitution. This makes the compound a versatile precursor for the synthesis of a variety of thiophene-containing molecules.

Nucleophilic Substitution Reactions

The electron-withdrawing nature of the thiophene ring and the fluorine atom enhances the electrophilicity of the benzylic carbon, facilitating attack by nucleophiles.

A hypothetical experimental protocol for a nucleophilic substitution reaction is outlined below.

Hypothetical Experimental Protocol: Synthesis of a Thioether Derivative

Objective: To synthesize a thioether derivative via nucleophilic substitution of this compound with a thiol.

Materials:

-

This compound

-

A suitable thiol (e.g., thiophenol)

-

A non-nucleophilic base (e.g., sodium hydride)

-

Anhydrous polar aprotic solvent (e.g., tetrahydrofuran - THF)

-

Quenching solution (e.g., saturated aqueous ammonium chloride)

-

Extraction solvent (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the thiol in anhydrous THF.

-

Cool the solution to 0°C in an ice bath.

-

Carefully add sodium hydride portion-wise to the solution to form the thiolate.

-

Allow the reaction mixture to stir at 0°C for 30 minutes.

-

Add a solution of this compound in anhydrous THF dropwise via the dropping funnel.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cautiously quench the reaction by the slow addition of saturated aqueous ammonium chloride at 0°C.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel.

Toxicological Information

There is no specific toxicological data (e.g., LD50, LC50) available for this compound in the public domain. However, compounds with similar structures are known to be harmful if swallowed, inhaled, or absorbed through the skin. Long-term exposure effects are unknown. It is recommended to handle this compound as a substance with significant potential for toxicity.

Conclusion

This compound is a valuable research chemical with significant potential in the development of new pharmaceuticals and agrochemicals. Due to the limited availability of specific safety data, a cautious approach to its handling, storage, and disposal is imperative. Researchers and scientists must operate under the assumption that this compound is hazardous and take all necessary precautions to minimize exposure. This guide provides a framework for safe handling based on the best available information and the chemical properties of related compounds. It is strongly recommended that a comprehensive risk assessment be conducted before any experimental work is undertaken with this substance.

Methodological & Application

Application Notes and Protocols for the Synthesis of Thioethers using 2-(Chloromethyl)-5-fluorothiophene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis of thioethers utilizing 2-(chloromethyl)-5-fluorothiophene as a key building block. The resulting fluorinated thiophene-containing thioethers are of significant interest in medicinal chemistry due to their potential biological activities.

Introduction

Thioethers are a critical class of organic compounds widely found in pharmaceuticals, agrochemicals, and materials science. The incorporation of a fluorinated thiophene moiety can significantly influence the physicochemical and biological properties of a molecule, often enhancing metabolic stability, binding affinity, and cell permeability. This compound is a versatile reagent for introducing this valuable structural motif. The primary method for synthesizing thioethers from this reagent is through a nucleophilic substitution (SN2) reaction with a thiol. The chloromethyl group serves as an excellent electrophile, readily reacting with a thiolate anion generated in situ under basic conditions.

Thiophene derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[1][2] Specifically, certain thiophene-containing compounds have demonstrated potent antifungal activity.[3][4]

Key Experiment: Synthesis of ((5-fluoro-2-thienyl)methyl)(4-methylphenyl)sulfane

This protocol details the synthesis of a specific thioether, ((5-fluoro-2-thienyl)methyl)(4-methylphenyl)sulfane, via the reaction of this compound with 4-methylbenzenethiol. This reaction serves as a representative example of the general procedure for synthesizing a variety of thioethers from the starting material.

Experimental Protocol

Materials:

-

This compound

-

4-Methylbenzenethiol

-

Potassium carbonate (K2CO3)

-

Acetone

-

Dichloromethane (CH2Cl2)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4)

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

To a solution of 4-methylbenzenethiol (1.0 equivalents) in acetone, add potassium carbonate (1.5 equivalents).

-

Stir the resulting suspension at room temperature for 30 minutes.

-

Add a solution of this compound (1.0 equivalents) in acetone dropwise to the reaction mixture.

-

Stir the reaction mixture at room temperature for 4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction, remove the acetone under reduced pressure using a rotary evaporator.

-

Partition the residue between dichloromethane and water.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel to obtain the pure ((5-fluoro-2-thienyl)methyl)(4-methylphenyl)sulfane.

Data Presentation

| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Quantity | Yield (%) |

| This compound | 150.60 | 1.0 | (Specify amount) | - |

| 4-Methylbenzenethiol | 124.21 | 1.0 | (Specify amount) | - |

| Potassium Carbonate | 138.21 | 1.5 | (Specify amount) | - |

| ((5-fluoro-2-thienyl)methyl)(4-methylphenyl)sulfane | 238.33 | - | (Specify amount) | (Specify yield) |

Note: Specific quantities of reactants and the final product yield should be determined and recorded based on the actual experiment.

Application in Antifungal Drug Development

Thiophene-containing compounds have shown promise as antifungal agents.[1][3][4] One of the key mechanisms of action for many antifungal drugs is the inhibition of ergosterol biosynthesis.[5] Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to increased membrane permeability and ultimately cell death.[6]